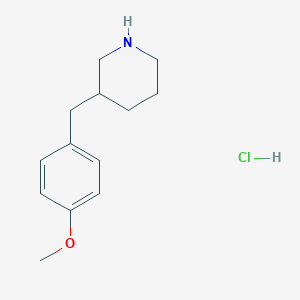

3-(4-Methoxybenzyl)piperidine hydrochloride

Übersicht

Beschreibung

3-(4-Methoxybenzyl)piperidine hydrochloride is a chemical compound with the molecular formula C₁₃H₁₉NO·HCl and a molecular weight of 241.76 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a methoxybenzyl group attached to the piperidine ring. This compound is often used in scientific research and has various applications in chemistry and biology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxybenzyl)piperidine hydrochloride typically involves the reaction of 4-methoxybenzyl chloride with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures. The resulting product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Analyse Chemischer Reaktionen

Oxidation Reactions

The piperidine ring and methoxybenzyl group undergo oxidation under controlled conditions:

Epoxidation of Alkenyl Bonds

The alkenyl double bond in related piperidine derivatives can be oxidized using meta-chloroperoxybenzoic acid (m-CPBA) to form epoxides. For example:

-

Substrate : Alkenyl-piperidine derivative

-

Reagent : m-CPBA

-

Product : Epoxide intermediate

-

Conditions : Room temperature, inert solvent (e.g., dichloromethane) .

Oxidation of Piperidine Ring

The piperidine nitrogen can be oxidized to form N-oxides using hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic media .

Substitution Reactions

The methoxybenzyl group participates in nucleophilic aromatic substitution (NAS) and alkylation:

Nucleophilic Aromatic Substitution

-

Reagents : Alkyl halides, acyl chlorides

-

Conditions : Basic (e.g., K₂CO₃) or acidic media

-

Example : Replacement of the methoxy group with amines or thiols at elevated temperatures .

Alkylation of Piperidine Nitrogen

-

Reagents : Benzyl chloride, alkyl halides

-

Conditions : Polar aprotic solvents (e.g., DMF), base (e.g., NaH)

Hydrolysis Reactions

Nitrile Hydrolysis

In related piperidine derivatives:

-

Substrate : Piperidine-4-carbonitrile

-

Reagent : 2N NaOH

-

Conditions : Reflux in ethanol

Reduction Reactions

Reduction of Piperidine Derivatives

-

Reagents : LiAlH₄, NaBH₄

-

Conditions : Anhydrous THF or ethanol

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Intermediate in Drug Synthesis

3-(4-Methoxybenzyl)piperidine hydrochloride serves as a crucial intermediate in the synthesis of several pharmaceutical compounds, especially those targeting neurological disorders. Its piperidine structure is essential for developing drugs aimed at treating conditions such as depression and anxiety .

Table 1: Pharmaceutical Applications

| Application Area | Description |

|---|---|

| Neurological Disorders | Used in the development of drugs targeting neurotransmitter systems to treat anxiety and depression. |

| Analgesics | Acts as a building block for analgesic formulations. |

| Anti-inflammatory Agents | Contributes to the synthesis of anti-inflammatory drugs. |

Neurotransmitter Research

Understanding Mechanisms of Action

In neurotransmitter research, this compound aids in elucidating the mechanisms by which various neurotransmitters operate, thus providing insights into potential treatments for mood disorders . Studies have shown that derivatives of piperidine can influence neurotransmitter release and uptake, making them valuable in pharmacological research.

Analytical Chemistry

Quality Control and Quantification

The compound is utilized in analytical chemistry for detecting and quantifying piperidine derivatives. It plays a significant role in quality control processes within the pharmaceutical industry, ensuring that products meet regulatory standards .

Table 2: Analytical Methods Using this compound

| Method | Purpose |

|---|---|

| HPLC | High-performance liquid chromatography for quantification of piperidine derivatives. |

| Mass Spectrometry | Identification and structural elucidation of compounds in drug formulations. |

Drug Formulation

Enhancing Bioavailability

This compound is also involved in formulating new drug delivery systems that enhance the bioavailability of active pharmaceutical ingredients (APIs). By improving solubility and stability, it contributes to more effective therapeutic outcomes .

Biochemical Studies

Exploring Biological Interactions

In biochemical assays, this compound is used to investigate interactions with various biological targets. This research is pivotal for discovering new therapeutic agents that can modulate biological pathways involved in disease processes .

Case Study 1: Neuroprotective Effects

A study highlighted the neuroprotective effects of piperidine derivatives, including this compound, demonstrating their potential in treating ischemic strokes. The compound was shown to enhance cell viability under stress conditions, indicating its therapeutic promise .

Case Study 2: Acetylcholinesterase Inhibition

Research has indicated that modifications to piperidine structures can lead to significant increases in acetylcholinesterase inhibition activity. For instance, derivatives similar to this compound exhibited potent anti-acetylcholinesterase activity, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Wirkmechanismus

The mechanism of action of 3-(4-Methoxybenzyl)piperidine hydrochloride involves its interaction with specific molecular targets in biological systems. It is believed to modulate the activity of neurotransmitter receptors, such as the dopamine and serotonin receptors, by binding to these receptors and altering their signaling pathways. This modulation can affect various physiological processes, including mood, cognition, and motor function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-(4-Hydroxybenzyl)piperidine hydrochloride

- 3-Benzylpiperidine hydrochloride

- 3-(4-Methylbenzyl)piperidine hydrochloride

Uniqueness

3-(4-Methoxybenzyl)piperidine hydrochloride is unique due to the presence of the methoxy group, which imparts specific chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds .

Biologische Aktivität

3-(4-Methoxybenzyl)piperidine hydrochloride is a piperidine derivative that has garnered attention in pharmacological research due to its potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

- Chemical Formula : CHClN

- Molecular Weight : 229.76 g/mol

- Density : 862 kg/m³ .

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly those involved in the central nervous system (CNS). Research indicates that compounds with similar structures often exhibit high affinity for the NMDA receptor, which is implicated in various neurodegenerative diseases and psychiatric disorders .

Key Mechanisms:

- NMDA Receptor Antagonism : Analogous compounds have shown significant binding affinity to the NMDA receptor, suggesting a role in modulating glutamatergic transmission, which could be beneficial in conditions like Alzheimer's disease and schizophrenia .

- Serotonin Transporter Interaction : The compound may also interact with serotonin receptors, potentially influencing mood and anxiety levels .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. While specific data on this compound is limited, related piperidine derivatives have demonstrated favorable pharmacokinetic profiles:

| Parameter | Value |

|---|---|

| Oral Bioavailability (F) | ~31.8% |

| Clearance | 82.7 mL/h/kg |

| LD50 in Mice | >2000 mg/kg |

These values indicate a reasonable safety margin and potential for oral administration .

Case Studies and Research Findings

- Neuroprotective Effects : In a study assessing neuroprotective agents, compounds similar to this compound exhibited protective effects against glutamate-induced toxicity in neuronal cell lines (SH-SY5Y). This suggests potential applications in neurodegenerative disorders .

- Antihistaminic Activity : Piperidine derivatives have been explored for their antihistaminic properties. A study highlighted that certain derivatives could inhibit histamine release from mast cells, which could be beneficial in treating allergic responses .

- Cancer Research : Some piperidine derivatives have shown promise in cancer therapy by inhibiting cell proliferation in various cancer cell lines. The efficacy of these compounds was evaluated through IC50 values, demonstrating selective toxicity towards cancer cells while sparing normal cells .

Eigenschaften

IUPAC Name |

3-[(4-methoxyphenyl)methyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.ClH/c1-15-13-6-4-11(5-7-13)9-12-3-2-8-14-10-12;/h4-7,12,14H,2-3,8-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHHZAZRBJHYYSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60592097 | |

| Record name | 3-[(4-Methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625454-21-9 | |

| Record name | 3-[(4-Methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.